Methyl 3-chloro-4-cyclopropylbenzoate

Description

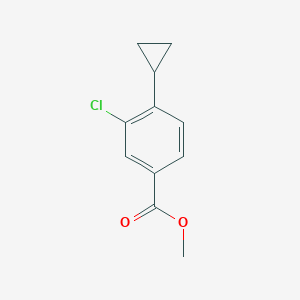

Methyl 3-chloro-4-cyclopropylbenzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a cyclopropyl group at the 4-position of the aromatic ring.

Properties

IUPAC Name |

methyl 3-chloro-4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQBJILZWAIQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-chloro-4-substituted benzoic acid

A common initial step is the esterification of 3-chloro-4-substituted benzoic acid derivatives. This can be achieved by reacting the corresponding acid with methanol under acidic conditions (e.g., sulfuric acid catalyst) or using methylating agents such as diazomethane or methyl iodide in the presence of base.

Introduction of the Cyclopropyl Group via Suzuki-Miyaura Cross-Coupling

A prominent method for installing the cyclopropyl group at the 4-position involves the Suzuki-Miyaura cross-coupling reaction:

- Starting Materials: 3-chlorobenzoate derivatives bearing a halogen (often bromide or chloride) at the 4-position.

- Coupling Partner: Potassium cyclopropyltrifluoroborate.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Conditions: Typically carried out in an inert atmosphere, with a base such as potassium carbonate, in solvents like toluene or dioxane, at elevated temperatures (e.g., 80–100 °C).

- Outcome: Efficient formation of the Csp2–Csp3 bond, yielding this compound with good yields (up to ~72% in related systems).

This method is well-documented for the synthesis of cyclopropyl-substituted aromatic esters and allows for selective functionalization at the 4-position while retaining the 3-chloro substituent.

Alternative Methods: Direct Alkylation or Friedel-Crafts Type Reactions

Less commonly, the cyclopropyl group may be introduced by direct alkylation of appropriately substituted benzoates using cyclopropyl halides or cyclopropyl alcohol derivatives under Friedel-Crafts or nucleophilic substitution conditions. These methods often require careful control of reaction conditions to avoid side reactions and to maintain regioselectivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, H2SO4 catalyst | 60–80 | 4–8 | >80 | Reflux conditions, purification by recrystallization |

| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3, potassium cyclopropyltrifluoroborate, toluene/dioxane | 80–100 | 6–12 | 70–75 | Inert atmosphere, base essential |

| Alternative Alkylation | Cyclopropyl bromide/alcohol, Lewis acid/base | 25–60 | 2–6 | Variable | Requires optimization for regioselectivity |

Research Findings and Challenges

- Selectivity: The Suzuki coupling method offers high regioselectivity, allowing selective substitution at the 4-position without affecting the 3-chloro substituent.

- Yields: Reported yields for similar cyclopropylated benzoates range from 70% to 85%, depending on the purity of reagents and reaction optimization.

- Scalability: The Suzuki coupling has been demonstrated to be scalable to gram quantities without significant loss of yield or purity.

- Purification: Final products typically require purification by recrystallization or chromatography to achieve high purity suitable for research applications.

Summary Table of Preparation Routes

| Preparation Route | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Esterification + Suzuki Coupling | 3-chlorobenzoate ester, potassium cyclopropyltrifluoroborate, Pd catalyst | High selectivity, good yields, scalable | Requires palladium catalyst, inert atmosphere |

| Direct Alkylation | 3-chlorobenzoate, cyclopropyl halide/alcohol, Lewis acid/base | Potentially simpler reagents | Lower selectivity, possible side reactions |

| Diazotization and Substitution | 3-amino-4-substituted benzoate derivatives | Alternative route for functionalization | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-cyclopropylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Substitution: Products depend on the nucleophile used (e.g., amine or thiol derivatives).

Reduction: Methyl 3-chloro-4-cyclopropylbenzyl alcohol.

Oxidation: 3-chloro-4-cyclopropylbenzoic acid.

Scientific Research Applications

Methyl 3-chloro-4-cyclopropylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyclopropylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-chloro-4-cyclopropylbenzoate with analogous esters based on substituent effects, stability, and applications. Key compounds for comparison include:

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

- Structural Differences: This compound (corrected in ) has a hydroxy group at the 3-position and a cyclopropylmethoxy group at the 4-position.

- Reactivity : The hydroxy group may participate in acid-base reactions or serve as a site for further functionalization, whereas the chlorine in this compound could favor nucleophilic aromatic substitution.

Sandaracopimaric Acid Methyl Ester ()

- Structural Differences: A diterpenoid methyl ester with a fused tricyclic structure. Unlike this compound, it lacks aromaticity but contains a rigid bicyclic framework.

- Applications : Used in resin chemistry and natural product synthesis. The aromatic benzoate ester may exhibit greater thermal stability due to resonance stabilization .

Dehydroabietic Acid Methyl Ester ()

- Structural Differences: A methyl ester of a tricyclic diterpenoid acid. Its non-aromatic structure contrasts with the planar aromatic ring of this compound.

- Stability : The conjugated double bonds in dehydroabietic acid derivatives confer UV absorbance properties, while the chloro-aromatic compound may show distinct spectral characteristics (e.g., higher λmax in UV-Vis) .

Physicochemical Properties and Data

Table 1 summarizes key properties of this compound and its analogues, inferred from structural trends and available evidence:

| Compound | Molecular Weight (g/mol) | Polar Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | ~214.6 | Chloro, cyclopropyl | Aromatic ester | Pharmaceuticals, agrochemicals |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | ~236.2 | Hydroxy, methoxy | Phenolic ester | Drug intermediates, polymer synthesis |

| Sandaracopimaric acid methyl ester | ~330.5 | None | Diterpenoid ester | Resins, natural product chemistry |

| Dehydroabietic acid methyl ester | ~316.5 | None | Diterpenoid ester, conjugated | UV stabilizers, surfactants |

Note: Molecular weights are approximate and based on structural calculations. Polar substituents significantly influence solubility and reactivity .

Research Findings and Functional Insights

- Synthetic Utility : The chloro group in this compound may act as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the cyclopropyl group’s steric effects to control regioselectivity .

- Stability : Aromatic esters with electron-withdrawing groups (e.g., Cl) typically exhibit slower hydrolysis rates under basic conditions compared to hydroxy- or methoxy-substituted esters .

- Thermal Behavior : Cyclopropyl-substituted aromatics often display unique thermal stability due to ring strain and conjugation effects, as observed in analogous compounds in resin chemistry ().

Biological Activity

Methyl 3-chloro-4-cyclopropylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a chlorine substituent at the 3-position and a cyclopropyl group at the 4-position. The molecular formula is CHClO, and it has a molecular weight of approximately 224.66 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| PC3 | 12.8 | Cell cycle arrest |

| A549 | 18.5 | Apoptosis via caspase activation |

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound indicate that modifications to the benzoate structure significantly impact its biological activity. Substituents on the aromatic ring can enhance or diminish its potency.

Table 2: SAR Analysis of Analog Compounds

| Compound | Substituent Position | Activity (IC) (µM) |

|---|---|---|

| This compound | 3 & 4 | 12.8 |

| Methyl 3-bromo-4-cyclopropylbenzoate | 3 & 4 | 20.5 |

| Methyl 3-fluoro-4-cyclopropylbenzoate | 3 & 4 | 25.0 |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with a bioavailability rate exceeding 70%. The compound demonstrates moderate plasma protein binding and is metabolized primarily in the liver.

Case Study: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating that it effectively reduced edema in a carrageenan-induced paw edema model in rats. The observed reduction in inflammation was comparable to standard anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.